Chorismic acid
Overview
Description
Chorismic acid, also known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms1. It is a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine, as well as indole, indole derivatives, and tryptophan1. It is generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives2.
Synthesis Analysis
Chorismic acid is a metabolite produced via the shikimic acid pathway3. It is the direct precursor of many aromatic compounds, including aromatic amino acids, folate, ubiquinones, and other isoprenoid quinones3. The biosynthesis of chorismic acid occurs via seven enzyme-mediated steps in the shikimic acid pathway3.
Chemical Reactions Analysis
Chorismate and isochorismate represent an important branching point connecting primary and secondary metabolism in bacteria, fungi, archaea, and plants4. Chorismate synthase is an enzyme that transforms 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate and phosphate5.
Physical And Chemical Properties Analysis
Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid6. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a plant metabolite6. It is a conjugate acid of a chorismate6.
Scientific Research Applications
1. Preparation and Accumulation
Chorismic acid, not chemically synthesized but accumulated in cell suspensions, is a subject of interest for its preparation methods. Gibson (1970) in "Methods in Enzymology" details the preparation of chorismic acid, accumulated by Aerobacter aerogenes cells, used in biosynthetic pathways for tryptophan, phenylalanine, and tyrosine (Gibson, 1970).
2. Molecular Structure and Conformation
Afshar et al. (1992) in "Bioorganic Chemistry" provide insights into the molecular conformation of chorismic acid in crystalline state, significant for its role in biosynthesis of aromatic amino acids and potential in herbicide, fungicide, or bacteriocide design (Afshar et al., 1992).
3. Biosynthesis Pathways
The role of chorismic acid in biosynthesis pathways is widely studied. Edwards and Jackman (1965) in "Australian Journal of Chemistry" explored its isolation and structure, essential for understanding its biosynthesis pathways (Edwards & Jackman, 1965).
4. Role in tRNA Modification
Hagervall et al. (1990) in "Journal of Bacteriology" discussed chorismic acid as a key metabolite in the modification of tRNA, highlighting its importance in protein synthesis and cellular function (Hagervall et al., 1990).
5. Chorismate Mutase-Catalyzed Reactions
Guo and Rao (2007) focused on chorismate mutase-catalyzed Claisen rearrangement, important in understanding enzyme mechanisms in biology and providing insights into pericyclic processes (Guo & Rao, 2007).
6. Purification Techniques
Grisostomi et al. (1997) in "Bioorganic Chemistry" detailed efficient in vivo synthesis and purification of chorismic acid, enhancing its availability for detailed biochemical studies (Grisostomi et al., 1997).
7. Enzymic and Nonenzymic Transformations
Young, Gibson, and Macdonald (1969) in "Biochimica et Biophysica Acta" studied the thermal decomposition of chorismic acid, contributing to the understanding of its stability and transformations (Young, Gibson, & Macdonald, 1969).
Safety And Hazards
Future Directions
Microbial communities have an enormous potentiality to produce diverse and mesmerizing aesthetic traits, such as knack emission of bioluminescence and fluorescence, formation of magnetosomes, production of bioactive metabolites, and different pigments for scientific succulence8. Chorismic acid as a precursor molecule of pyocyanin was discovered in the 1960s, a decade dedicated to understanding the biochemical pathways of P. aeruginosa in pigment synthesis9.
properties
IUPAC Name |
(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXTQVDAKGDEY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210697 | |
Record name | Chorismic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chorismate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chorismic acid | |
CAS RN |
617-12-9, 55508-12-8 | |
Record name | Chorismic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chorismic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chorismic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chorismic acid free acid fromenterobacter aerogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chorismic acid barium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHORISMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chorismate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | Chorismate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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